molecular formula C22H21ClN4O3 B14086525 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol

Cat. No.: B14086525
M. Wt: 424.9 g/mol
InChI Key: KGKOUEAUSHXTJK-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol is a complex organic compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a benzodioxole moiety, a piperazine ring, and a pyrimidine core, making it a unique structure with potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Piperazine Intermediate: This involves the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with anhydrous potassium carbonate in anhydrous xylene, followed by the addition of 2-chloropyrimidine.

    Crystallization: The resulting product is extracted with hydrochloric acid, washed with ether, and rendered alkaline with potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors and α2-adrenergic receptors. It acts as a dopamine agonist, enhancing dopaminergic activity, and as an α2-adrenergic antagonist, inhibiting adrenergic signaling. These interactions lead to various physiological effects, including improved memory and attention, increased psychomotor reaction velocity, and enhanced nervous process lability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol is unique due to its combined dopamine agonist and α2-adrenergic antagonist properties, which are not commonly found together in similar compounds. This dual action makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(2-chlorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H21ClN4O3/c23-17-4-2-1-3-16(17)18-12-21(28)25-22(24-18)27-9-7-26(8-10-27)13-15-5-6-19-20(11-15)30-14-29-19/h1-6,11-12H,7-10,13-14H2,(H,24,25,28)

InChI Key

KGKOUEAUSHXTJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)C5=CC=CC=C5Cl

Origin of Product

United States

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